Diconal
Description
Contextualization within Historical Chemical Discovery
The discovery and development of both Dipipanone and Cyclizine (B1669395) are rooted in the systematic chemical research efforts of the mid-20th century. Cyclizine, a piperazine (B1678402) derivative, was developed by Burroughs Wellcome in 1947 during a research program focused on antihistamine compounds. wikipedia.orgnih.govwikiwand.com This period saw significant exploration of various chemical scaffolds to identify compounds with histamine (B1213489) H₁-receptor antagonist activity. wikipedia.orgnih.govpatsnap.com Cyclizine was quickly recognized for its potent and long-acting antiemetic properties. wikipedia.orgnih.govwikiwand.com Its historical significance is further underscored by its use by NASA for space sickness during the Apollo moon missions. nih.govresearchgate.net
Dipipanone belongs to the class of 4,4-diphenylheptane-3-ones, structurally related to methadone. wikipedia.orgwikidoc.org Its synthesis involves procedures similar to those used for related compounds like phenadoxone, with the key difference being the incorporation of a piperidine (B6355638) ring. wikipedia.org Research into this class of opioids, often referred to as open-chain analgesics, was prominent in the years following World War II. wikipedia.org Dipipanone emerged from these efforts to find synthetic analgesics with varying properties. wikipedia.orgtaylorandfrancis.com
Significance as Representative Chemical Scaffolds in Opioid and Antihistamine Research
The core structures of Dipipanone and Cyclizine serve as important chemical scaffolds, providing frameworks for the design and synthesis of related compounds with modified pharmacological profiles.
Dipipanone's structure, characterized by the 4,4-diphenylheptan-3-one core and a piperidine ring, is representative of the diphenylmethane (B89790) class of organic compounds and specifically the 3-diphenyl heptanones among opioids. wikipedia.orgwikidoc.orgdrugbank.com The variation in the amine moiety attached to the heptanone core has been a key area of research in opioid chemistry, leading to compounds with differing potency and duration of action. wikipedia.orgwikipedia.org The diphenylmethane moiety itself is a significant structural feature found in various biologically active molecules. drugbank.com
Cyclizine, an N-alkylpiperazine with a diphenylmethyl group, exemplifies the piperazine chemical scaffold common in antihistamines and other pharmacological agents. wikipedia.orgebi.ac.ukresearchgate.netebi.ac.uk The piperazine ring is a versatile building block in medicinal chemistry, and modifications to the substituents on this ring and the attached diphenylmethyl group have been explored to alter receptor affinity, pharmacokinetic properties, and reduce off-target effects. nih.govnih.govacs.org
Overview of Academic Research Trajectories for Related Chemical Classes
Academic research trajectories for compounds related to Dipipanone and Cyclizine have evolved, driven by the need for improved efficacy, reduced side effects, and a deeper understanding of their mechanisms of action.
Research related to the Dipipanone scaffold has historically focused on exploring structural variations to identify potent analgesics. wikipedia.orgwikipedia.orgtaylorandfrancis.com The 4,4-diphenylheptane core has been a basis for synthesizing numerous opioid derivatives, investigating the impact of different substituents on opioid receptor binding and activity. wikipedia.orgwikipedia.orgugent.beresearchgate.net While Dipipanone itself is less commonly used now, the chemical class it belongs to continues to be relevant in the study of opioid pharmacology and the development of novel analgesics or treatments for opioid dependence. wikipedia.orgwikipedia.orgtaylorandfrancis.comgoogle.com
For Cyclizine and other piperazine-based antihistamines, research has expanded beyond their initial antiemetic and anti-allergy applications. Studies have investigated the anti-inflammatory and anti-platelet effects associated with some H₁-receptor antagonists, including piperazine derivatives. nih.gov Furthermore, the cyclizine scaffold has been explored for activity in other therapeutic areas, such as the investigation of chlorcyclizine (B1668710) derivatives for potential antiviral activity against Hepatitis C virus, demonstrating the versatility of this chemical framework in drug discovery. nih.govacs.org Research also continues into the synthesis of cyclizine and its analogs, exploring different synthetic routes and the properties of new derivatives. nih.govresearchgate.net
Here is a table summarizing some key chemical properties and identifiers for Dipipanone and Cyclizine:
| Compound | Formula | Molar Mass ( g/mol ) | PubChem CID | Chemical Class (Dipipanone) | Chemical Class (Cyclizine) |
| Dipipanone | C₂₄H₃₁NO | 349.518 wikipedia.org | 13331 nih.govguidetopharmacology.org | 4,4-diphenylheptane-3-ones, Diarylmethane wikipedia.orgdrugbank.comnih.gov | N/A |
| Cyclizine | C₁₈H₂₂N₂ | 266.388 wikipedia.org | 6726 wikipedia.orgmims.comguidetopharmacology.orgwikidoc.orgnih.gov | N/A | Piperazine derivative, H₁-receptor antagonist wikipedia.orgebi.ac.ukresearchgate.netebi.ac.uknih.govdrugbank.com |
Academic research continues to explore the chemical space around these scaffolds, contributing to the broader understanding of chemical-biological interactions and the potential for developing new therapeutic agents.
Structure
2D Structure
Properties
CAS No. |
76391-75-8 |
|---|---|
Molecular Formula |
C41H53Cl2N3O |
Molecular Weight |
674.8 g/mol |
IUPAC Name |
1-benzhydryl-4-methylpiperazine;4,4-diphenyl-6-piperidin-1-ylhexan-3-one;dihydrochloride |
InChI |
InChI=1S/C23H29NO.C18H22N2.2ClH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;2-11,18H,12-15H2,1H3;2*1H |
InChI Key |
FBGRTPVYEIZTOR-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Other CAS No. |
76391-75-8 |
Synonyms |
diconal |
Origin of Product |
United States |
Chemical Synthesis Methodologies and Synthetic Organic Chemistry of Dipipanone and Cyclizine
Foundational Synthetic Routes of Dipipanone and its Structural Precursors
Dipipanone, a synthetic opioid analgesic, belongs to the class of 4,4-diphenylheptan-3-ones. wikipedia.org Its chemical structure is closely related to methadone, differing primarily by the replacement of methadone's N,N-dimethyl moiety with a piperidine (B6355638) ring. wikipedia.orgwikidoc.org The synthesis of dipipanone typically involves multi-step reactions, building upon structural precursors.
One general procedure for the synthesis of related compounds, which can be adapted for dipipanone by using piperidine, involves the nucleophilic attack of diphenylacetonitrile (B117805) on a chloroethylamine derivative. wikidoc.org The resulting aminonitrile is then converted to an ethyl ketone using a Grignard reagent, such as ethyl magnesium bromide, via a ketimine intermediate, which is subsequently hydrolyzed by cold aqueous acid. wikidoc.org
Another described synthetic route for dipipanone involves starting from piperidine and butenone precursors through a multi-step chemical reaction. ontosight.ai
Key Reaction Mechanisms in Dipipanone Synthesis
The synthesis of dipipanone incorporates several fundamental organic reaction mechanisms. A key step involves the formation of a new carbon-carbon bond adjacent to a diphenyl-substituted carbon. The reaction between diphenylacetonitrile and a chloroethylamine derivative proceeds via a nucleophilic substitution mechanism, where the carbanion character at the carbon adjacent to the nitrile group attacks the carbon bearing the chlorine atom. wikidoc.org
The conversion of the resulting aminonitrile to a ketone involves a Grignard reaction. This mechanism entails the nucleophilic attack of the ethyl Grignard reagent (ethyl magnesium bromide) on the nitrile carbon, forming a magnesium halide complex of a ketimine. Subsequent hydrolysis of this intermediate with aqueous acid yields the desired ethyl ketone moiety characteristic of dipipanone. wikidoc.org
Methodological Advancements in Dipipanone Chemical Synthesis
While the foundational routes provide a basis for dipipanone synthesis, research continues to explore improved methodologies. The goal of such advancements is often to enhance yield, purity, efficiency, and potentially reduce the environmental impact of the synthesis. Although specific recent large-scale industrial advancements for dipipanone synthesis are not extensively detailed in readily available literature, general trends in opioid synthesis and related compounds focus on developing more efficient coupling reactions, exploring alternative reagents, and optimizing reaction conditions to minimize side product formation. rsc.orgnih.gov Some resources mention that industrial scale processes may differ significantly from bench-scale preparations, taking into account economic and safety factors. theswissbay.ch
Synthetic Pathways for Cyclizine (B1669395) and Related Piperazine (B1678402) Derivatives
Cyclizine is a piperazine derivative used for its antihistamine properties. wikipedia.orgmims.comcore.ac.uk Its structure features a piperazine ring substituted with a methyl group on one nitrogen and a diphenylmethyl group on the other. nih.govresearchgate.net The synthesis of cyclizine and related piperazine derivatives commonly involves the formation of carbon-nitrogen bonds, often through nucleophilic substitution reactions. ontosight.aimdpi.com
A common method for preparing cyclizine involves the reaction of benzhydryl chloride (diphenylmethyl chloride) with N-methylpiperazine. researchgate.nettue.nl This reaction is a prime example of a nucleophilic substitution where the nitrogen atom of N-methylpiperazine acts as a nucleophile, attacking the carbon atom bonded to the chlorine in benzhydryl chloride, leading to the displacement of the chloride ion and formation of the carbon-nitrogen bond that connects the diphenylmethyl group to the piperazine ring. researchgate.net
Another reported synthesis involves the reaction of benzhydryl bromide with 1-methylpiperazine (B117243) in acetonitrile (B52724) to form the hydrobromide salt of cyclizine. wikipedia.org The Eschweiler-Clarke methylation of diphenylmethylpiperazine is also mentioned as a method for cyclizine preparation. wikipedia.org
Exploration of Nucleophilic Substitution Reactions in Cyclizine Synthesis
Nucleophilic substitution reactions are central to the synthesis of cyclizine and many other piperazine derivatives. The general principle involves a nucleophile (an electron-rich species, in this case, the nitrogen atom of a piperazine or N-methylpiperazine) attacking an electrophile (an electron-deficient species, such as a carbon atom bonded to a leaving group like chloride or bromide). ontosight.aimdpi.com
In the synthesis of cyclizine from benzhydryl chloride and N-methylpiperazine, the lone pair of electrons on a nitrogen atom of N-methylpiperazine attacks the benzylic carbon of benzhydryl chloride. This attack leads to the formation of a new C-N bond and the expulsion of the chloride ion as a leaving group. researchgate.net The reaction can be influenced by factors such as the solvent, temperature, and the presence of a base to neutralize the acid formed.
Research into piperazine derivatives often explores variations of nucleophilic substitution to attach different substituents to the piperazine ring. ontosight.aimdpi.comoup.com For instance, the synthesis of other piperazine-containing compounds can involve the nucleophilic attack of piperazine on alkyl halides or sulfonates. mdpi.com
Continuous-Flow Synthesis Approaches for Cyclizine and Analogs
Continuous-flow synthesis has emerged as a valuable technology in organic chemistry, offering advantages such as improved reaction control, safety, and scalability compared to traditional batch processes. researchgate.netrsc.orgmdpi.com This approach has been explored for the synthesis of cyclizine and related antihistamines that share a 1-diphenylmethylpiperazine moiety, such as cinnarizine (B98889) and buclizine. researchgate.nettue.nlrsc.orgnih.gov
A continuous-flow process has been developed for the synthesis of cyclizine starting from bulk alcohols. researchgate.nettue.nlnih.gov This multi-step process involves the conversion of alcohols to their corresponding chlorides using HCl, followed by subsequent reactions with piperazine or N-methylpiperazine derivatives in a continuous system. researchgate.nettue.nlrsc.orgnih.gov Inline separation techniques, such as membrane separators to remove aqueous byproducts, can be integrated into these continuous-flow systems to enhance reaction efficiency. rsc.org
Table 1: Reported Yields and Residence Times in Continuous-Flow Synthesis of Cyclizine
| Process Type | Starting Material | Key Reagents | Overall Isolated Yield (%) | Total Residence Time |
| Continuous Flow | Bulk Alcohols | HCl, N-methylpiperazine | 94 | 90 minutes |
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
Optimization of reaction conditions is a critical aspect of synthetic organic chemistry, aiming to maximize the yield and purity of the desired product while minimizing reaction time and the formation of impurities. In the laboratory synthesis of compounds like dipipanone and cyclizine, various parameters are subject to optimization.
For cyclizine synthesis via the reaction of benzhydryl chloride with N-methylpiperazine, optimization studies in continuous-flow systems have investigated the effects of temperature, residence time, and the amount and concentration of N-methylpiperazine. tue.nl For instance, in one continuous-flow method, a temperature of 160°C, a residence time of 30 minutes, and 1.5 equivalents of methyl piperazine were identified as optimal conditions, resulting in a high isolated yield. tue.nl However, at high temperatures, partial hydrolysis of the intermediate diphenylmethyl chloride was observed in the presence of water, leading to a reduction in temperature to 100°C and an increase in residence time to 45 minutes to achieve full conversion and high purity. tue.nl
Detailed research findings in optimizing synthesis often involve systematic variation of these parameters and analysis of the reaction outcome using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine yield and purity. core.ac.uktue.nl
Table 2: Effect of Conditions on Cyclizine Synthesis in Continuous Flow
| Temperature (°C) | Residence Time (min) | Equivalents of N-methylpiperazine | Observed Issue / Outcome |
| 160 | 30 | 1.5 | Optimal conditions for high isolated yield (e.g., 97%) tue.nl |
| High | - | - | Partial hydrolysis of intermediate observed in water tue.nl |
| 100 | 45 | - | Full conversion and high purity achieved tue.nl |
Isolation and Purification Techniques for Synthetic Intermediates and Final Compounds
The synthesis of chemical compounds necessitates effective isolation and purification techniques to obtain target molecules with desired purity and yield. For the components of Diconal, Dipipanone and Cyclizine, various methods have been employed for the isolation and purification of both intermediates and the final products, ranging from classical techniques to more modern continuous-flow processes.
1 Dipipanone
The synthesis of Dipipanone typically involves a sequence of reactions, including the formation of an aminonitrile intermediate followed by conversion to the final ketone. While detailed, specific protocols for the isolation and purification of every intermediate in Dipipanone synthesis are not extensively documented in the immediate search results, the general principles of organic synthesis workup and purification apply.
One synthetic route to related compounds involves the reaction of diphenylacetonitrile. In such processes, the resulting aminonitrile product is obtained as a partially crystalline material wikidoc.org. For compounds similar to Dipipanone, the separation of isomeric nitriles can be a consideration sciencemadness.org. Older methods for related structures, such as methadone, involved the precipitation of the hydrobromide salt of the desired product from the reaction mixture after hydrolysis beilstein-journals.org.
For the final Dipipanone product, particularly in the context of obtaining specific enantiomers like the (R)-enantiomer, chiral resolution techniques may be employed rsc.org. However, specific details regarding the application of these techniques for bulk Dipipanone purification are not provided in the retrieved information.
2 Cyclizine
The synthesis of Cyclizine, often involving the reaction of diphenylmethyl chloride with N-methylpiperazine, presents more detailed examples of isolation and purification techniques for both intermediates and the final product.
A key intermediate in some Cyclizine syntheses is diphenylmethyl chloride. The synthesis and inline separation of this intermediate have been optimized in continuous-flow processes. The isolation of diphenylmethyl chloride from the reaction mixture, such as from the conversion of diphenyl methanol (B129727) with hydrochloric acid, can be achieved by techniques like evaporation of the solvent, yielding the product as a solid tue.nl. In one instance, the evaporation of acetone (B3395972) after the reaction resulted in a 97% isolated yield of diphenylmethyl chloride tue.nl. This intermediate can be used in subsequent steps without further purification in some protocols, although it is noted to be highly sensitive to light nih.gov.
For the final Cyclizine free base, isolation can be achieved by adjusting the pH of the reaction mixture to basic conditions using a solution like caustic soda. The resulting precipitate is then filtered, washed with water, and dried google.com.
The conversion of Cyclizine free base to its hydrochloride salt is a common step to obtain the more stable pharmaceutical form. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent, such as methanol. The resulting Cyclizine hydrochloride can then be isolated by filtration and drying google.com. This method has been reported to yield Cyclizine hydrochloride with high purity. For example, one process reported a purity of 99.4% and a yield of 90.5% for Cyclizine hydrochloride obtained through this method google.com.
In the realm of continuous-flow synthesis, inline separation techniques are being explored to avoid the need for isolating and purifying intermediates in separate steps researchgate.netmdpi.com. Techniques such as scavenging columns, liquid-liquid extractors (based on gravity or membrane), and distillation can be integrated into continuous-flow systems for the purification of intermediates and final products researchgate.net. For instance, liquid-liquid separators have been used to separate alkyl chlorides, which are precursors to cyclizine, from the aqueous phase nih.gov.
Chromatographic methods are also valuable for the purification and analysis of Cyclizine and its related compounds. Preparative HPLC has been utilized for the purification of cyclizine derivatives acs.org. Analytical techniques like HPLC with UV detection and solid-phase extraction (SPE) using reversed-phase C18 material have been developed for the isolation and determination of cyclizine in various matrices core.ac.uk. While these SPE methods are primarily for analytical sample preparation, they demonstrate the effectiveness of reversed-phase materials for isolating cyclizine core.ac.uk.
The choice of purification technique often depends on the scale of the synthesis, the nature and purity requirements of the intermediate or final product, and the presence of impurities. Traditional methods like filtration, washing, drying, and recrystallization are fundamental in batch synthesis, while continuous-flow processes offer the potential for integrated and automated inline purification, reducing the need for manual handling and separate purification steps rsc.orgmdpi.com.
Table 1: Reported Yield and Purity for Cyclizine Hydrochloride Synthesis
| Product | Method | Yield (%) | Purity (%) | Source |
| Cyclizine Hydrochloride | Isolation of free base, then HCl salt formation | 90.5 | 99.4 | google.com |
Table 2: Isolated Yields in Continuous Flow Synthesis of Cyclizine and Related Compounds
| Compound | Synthesis Type | Isolated Yield (%) | Source |
| Cyclizine | Continuous Flow | 94 | tue.nlresearchgate.netacs.org |
| Cinnarizine | Continuous Flow | 82 | tue.nlresearchgate.netacs.org |
| Buclizine derivative | Continuous Flow | 87 | tue.nlresearchgate.netacs.org |
| Diphenylmethyl chloride | Continuous Flow | 97 | tue.nl |
Advanced Analytical Methodologies for the Chemical Characterization and Quantification of Dipipanone and Cyclizine
Chromatographic Techniques for High-Resolution Separation and Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For the analysis of dipipanone and cyclizine (B1669395), both liquid and gas chromatography methods have been successfully developed, alongside the exploration of electromigration techniques like capillary electrophoresis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Dipipanone and Cyclizine
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds. wjpmr.com It is widely utilized in pharmaceutical analysis due to its precision, accuracy, and suitability for automation. wjpmr.com The development of a robust HPLC method is essential for the routine analysis of dipipanone and cyclizine.
A validated HPLC method has been established for the simultaneous measurement of dipipanone and cyclizine. researchgate.net This method employs a normal-phase silica column and an isocratic mobile phase, providing a simple and rapid analysis. researchgate.netresearchgate.net The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. wjpmr.com Key parameters of a developed method are detailed below. researchgate.net
Method Parameters and Findings:
Stationary Phase: A 5 µm normal phase silica column (100 mm x 5 mm i.d.) was used. researchgate.netresearchgate.net
Mobile Phase: The mobile phase consisted of 0.5 ml concentrated ammonia, 0.5 ml distilled water, and 100 ml methanol (B129727). researchgate.net
Flow Rate: A flow rate of 0.44 ml/minute was maintained. researchgate.net
Detection: A UV-detector set at a wavelength of 260 nm was used for quantification. researchgate.net
Internal Standard: Codeine was found to be a satisfactory internal standard, showing good resolution from both analytes. researchgate.net Methadone can serve as an alternative internal standard. researchgate.net
Under these conditions, excellent separation of the compounds was achieved. The method demonstrated a high degree of linearity for both cyclizine and dipipanone for values up to 10 µg. researchgate.net The established method is capable of measuring drug levels as low as 0.1 µg for both compounds. researchgate.net
| Parameter | Condition/Value |
|---|---|
| Column | 5 µm Normal Phase Silica (100 mm x 5 mm i.d.) |
| Mobile Phase | Ammonia (conc.), Distilled Water, Methanol (0.5:0.5:100 v/v) |
| Flow Rate | 0.44 ml/min |
| UV Detection Wavelength | 260 nm |
| Retention Time - Cyclizine | 3.8 min |
| Retention Time - Dipipanone | 4.8 min |
| Retention Time - Codeine (Internal Standard) | 6.2 min |
| Detection Limit (Both Compounds) | 0.1 µg |
Gas-Liquid Chromatography (GLC) Applications in Compound Analysis
Gas-Liquid Chromatography (GLC), a subset of gas chromatography, is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov It has been successfully applied to the simultaneous determination of dipipanone and cyclizine, often in biological fluids. researchgate.netrsc.org The method's effectiveness relies on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support.
Research has demonstrated the utility of GLC with flame ionization detection for these compounds, using different stationary phases to achieve separation. researchgate.netresearchgate.net
Method Parameters and Findings:
Extraction: An optimal extraction for both cyclizine and dipipanone from biological matrices was achieved at pH 8. researchgate.net
Internal Standard: Codeine was also found to be a suitable internal standard for GLC analysis. researchgate.net
Stationary Phases: Two different columns were successfully used:
A column packed with 3% SE-30 on Chromosorb W HP. researchgate.net
A column packed with 3% OV-17 on Chromosorb W HP. researchgate.net
The retention times and detection limits varied depending on the column and operating temperature, demonstrating the importance of method optimization. A capillary column gas chromatographic method has also been developed, offering a detection limit for both drugs of 1 ng/ml in blood and urine. rsc.org
| Stationary Phase | Temperature | Analyte | Retention Time (min) | Detection Limit (µg) |
|---|---|---|---|---|
| OV-17 (3%) | 230°C | Cyclizine | 2.8 | 0.1 |
| Dipipanone | 10.4 | 0.5 | ||
| Codeine (IS) | 11.2 | N/A | ||
| SE-30 (3%) | 190°C | Cyclizine | 2.4 | Similar to OV-17 |
| Dipipanone | 11.2 | |||
| Codeine (IS) | 8.0 | N/A |
Capillary Zone Electrophoresis (CZE) for Compound Separation and Profiling
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates ionic species based on their charge-to-mass ratio within a narrow-bore capillary filled with an electrolyte. nih.govlibretexts.org This method, also known as free solution capillary electrophoresis, operates on the principle that an applied electric field causes analytes to migrate at different velocities. nih.govlibretexts.org
In a typical CZE setup, a fused silica capillary contains silanol groups that ionize in a buffer solution, creating a negatively charged wall and leading to a phenomenon called electroosmotic flow (EOF). nih.govlibretexts.org Cations, having the largest charge-to-mass ratio, are separated first, followed by neutral compounds (which move with the EOF), and finally anions. nih.gov
While specific CZE methods for the simultaneous analysis of dipipanone and cyclizine are not extensively detailed in the cited literature, the technique offers significant potential. Given that both dipipanone and cyclizine are basic compounds that would be protonated (and thus positively charged) in an acidic buffer, CZE is well-suited for their separation. The technique is known for its high efficiency, rapid analysis times, and minimal consumption of samples and reagents. mdpi.com By modifying the background electrolyte with additives such as cyclodextrins, CZE can also be adapted for chiral separations, which is a crucial capability in pharmaceutical analysis. mdpi.commdpi.com
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Purity Assessment
While chromatography separates mixtures, spectroscopy and spectrometry are used to identify and quantify the separated components. These techniques probe the interaction of molecules with electromagnetic radiation or measure their mass-to-charge ratio to provide detailed structural and quantitative information.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used analytical technique in pharmaceutical analysis for quantitative measurements. researchgate.netewadirect.compageplace.de The method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ewadirect.com
This technique is frequently used as a detection method in HPLC. pageplace.de In the HPLC analysis of dipipanone and cyclizine, a UV detector is employed for quantification. researchgate.net The selection of a specific wavelength is crucial for sensitivity and selectivity. For the analysis of dipipanone and cyclizine, a wavelength of 260 nm provides adequate absorbance for both compounds, allowing for their reliable detection and measurement following chromatographic separation. researchgate.net UV-Vis spectrophotometry offers a simple, cost-effective, and sensitive means for the quantitative analysis of these drug substances. ewadirect.comiajps.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification and Metabolite Characterization
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high accuracy. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. uzh.ch
Tandem mass spectrometry (MS/MS) adds another layer of specificity and structural information. nih.gov In an MS/MS experiment, a specific ion (a precursor ion) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. nih.govresearchgate.net
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of cyclizine in human serum. nih.gov This method involves a liquid-liquid extraction of the analyte from the serum, followed by analysis on a reversed-phase column coupled to an ion-trap mass spectrometer with an electrospray interface. nih.gov The method was found to be sensitive and selective, with a detection limit of 1 ng/ml, making it suitable for monitoring cyclizine concentrations in human subjects. nih.gov
This approach is also invaluable for metabolite characterization. nih.gov Metabolic processes often involve the addition of functional groups (e.g., hydroxylation), which results in a predictable mass shift in the metabolite compared to the parent drug. mdpi.com By using MS/MS to analyze these metabolites, their structures can be elucidated by comparing their fragmentation patterns to that of the parent compound, providing critical insights into the drug's metabolic fate. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the three-dimensional structure and dynamic properties of molecules in solution. nih.gov For compounds like dipipanone and cyclizine, which possess flexible structural elements, NMR provides critical insights into their preferred conformations, which are essential for understanding their chemical behavior. Conformational analysis is typically performed by measuring parameters such as coupling constants, chemical shifts, and Nuclear Overhauser Effects (NOEs) at various temperatures. auremn.org.brmdpi.com
While specific conformational studies on dipipanone are not extensively detailed in available literature, the principles of NMR-based analysis for related opioid peptides can be considered. Studies on molecules like morphiceptin, a µ-opioid receptor agonist, have utilized 1H and 13C NMR spectroscopy to identify folded conformers in solution, which are believed to be relevant to biological activity. nih.gov The introduction of conformational constraints, such as proline residues in these peptides, restricts the accessible conformational space, allowing for a more detailed structural investigation. nih.gov Similar approaches could be applied to dipipanone to understand the spatial arrangement of its diphenylpropylamine and piperidine (B6355638) moieties.
For cyclizine, a piperazine (B1678402) derivative, NMR-based conformational analysis is well-established through studies of analogous compounds. The piperazine ring typically exists in a chair conformation, and its dynamic behavior is a key area of investigation. rsc.orgrsc.org Temperature-dependent 1H NMR spectroscopy is particularly useful for studying the conformational dynamics of N-substituted piperazines. rsc.org These studies often reveal two key phenomena: the restricted rotation of the N-C amide bond and the interconversion of the piperazine chair conformations. rsc.org The energy barriers for these processes can be calculated from the coalescence temperatures observed in the NMR spectra. For selected N-benzoylated piperazines, activation energy barriers (ΔG‡) have been calculated to be between 56 and 80 kJ mol−1. rsc.org In many instances, the energy barrier for amide bond rotation is higher than that for the piperazine ring inversion. rsc.org These findings are supported by X-ray diffraction (XRD) analyses, which provide solid-state structural data to complement the solution-state NMR findings. beilstein-journals.org
Table 1: Representative Activation Energy Barriers for Conformational Processes in N-Substituted Piperazine Derivatives Determined by Dynamic NMR
| Compound Type | Conformational Process | Coalescence Temp. (TC) | Activation Energy (ΔG‡) (kJ mol-1) |
| N-Benzoylated Piperazines | Amide Bond Rotation | Higher TC | 56 - 80 |
| N-Benzoylated Piperazines | Ring Inversion | Lower TC | 56 - 80 |
| N,N'-Disubstituted Piperazines | Amide Bond Rotation | Temperature Dependent | Not specified |
Data derived from studies on analogous piperazine compounds. rsc.org
Advanced Chemometric Methods in Analytical Research for Compound Mixtures
The analysis of pharmaceutical formulations containing multiple active ingredients, such as the combination of dipipanone and cyclizine, presents a significant analytical challenge due to potential spectral and chromatographic overlap. Advanced chemometric methods, which apply mathematical and statistical algorithms to chemical data, are powerful tools for resolving such complex mixtures. ajol.infonih.gov These techniques can extract maximum information from instrumental data, enabling the simultaneous quantification of multiple components without the need for extensive separation steps. nih.gov
For mixtures containing cyclizine, chemometric models have been successfully developed for its quantitative determination in the presence of related impurities. nih.gov Techniques such as Partial Least Squares Regression (PLSR) and Support Vector Regression (SVR) are widely used. nih.gov A significant enhancement to these models is the application of Orthogonal Projection to Latent Structures (OPLS) as a data preprocessing step, which effectively cancels out noise and irrelevant variation in the data, thereby improving the predictive ability of the subsequent regression models. nih.gov
In a study on the determination of cyclizine HCl, meclizine (B1204245) HCl, and pyridoxine HCl, a training set of 25 mixtures was created using a five-level experimental design. nih.gov The performance of the PLSR and SVR models, both with and without OPLS preprocessing, was evaluated using an independent test set. The root-mean-square error of prediction (RMSEP) was used as the primary benchmark for comparison, with the results demonstrating that OPLS processing significantly enhanced the predictive power of the models. nih.gov Similar strategies can be applied to the analysis of Diconal, where spectrophotometric or chromatographic data of mixtures containing dipipanone, cyclizine, and their potential impurities could be processed to allow for their simultaneous quantification.
Other chemometric approaches, such as Principal Components Analysis (PCA) and Hierarchical Cluster Analysis (HCA), have been used to analyze datasets of opioids to classify them based on their geometric and electronic parameters, demonstrating the utility of these methods in handling complex chemical data related to this class of compounds. ajol.info
Table 2: Performance of Chemometric Models for the Quantification of Cyclizine HCl
| Model | Preprocessing | Key Performance Metric | Outcome |
| Partial Least Squares Regression (PLSR) | None | RMSEP | Baseline performance |
| Support Vector Regression (SVR) | None | RMSEP | Baseline performance |
| PLSR | OPLS | Lower RMSEP | Enhanced predictive ability |
| SVR | OPLS | Lower RMSEP | Enhanced predictive ability |
RMSEP: Root-Mean-Square Error of Prediction. OPLS: Orthogonal Projection to Latent Structures. Data conceptualized from a comparative study. nih.gov
Development of Analytical Methods for Impurity Profiling and Related Substances
Impurity profiling is a critical component of pharmaceutical quality control, mandated by regulatory bodies like the International Council on Harmonisation (ICH). nih.govajprd.com It involves the detection, identification, and quantification of any component that is not the active pharmaceutical ingredient (API). chromatographyonline.com Impurities can arise from the synthesis process, degradation of the drug substance upon storage, or interaction with excipients. nih.gov The development of robust, stability-indicating analytical methods is essential to ensure the safety and efficacy of the final drug product. chromatographyonline.com
For the this compound formulation, methods must be capable of separating and quantifying both dipipanone and cyclizine from their respective process-related impurities and degradation products. Various chromatographic techniques have been developed for this purpose. An early study detailed the use of both gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) for the simultaneous measurement of dipipanone and cyclizine. researchgate.net These methods were developed for routine analysis and could separate both active compounds from common drugs like methadone and procyclidine. researchgate.net
More recent and sophisticated methods have focused on the specific impurities of the individual components. For cyclizine, pharmacopeial impurities include 1-methyl piperazine and diphenylmethanol (benzhydrol). researchgate.netresearchgate.net Validated chromatographic methods, including thin-layer chromatography (TLC)-densitometry and ultra-performance liquid chromatography (UPLC), have been developed to quantify cyclizine in the presence of these toxic impurities. researchgate.netresearchgate.net The UPLC method, for example, utilizes a mobile phase of ethanol and acidic water (pH 5) to achieve separation, with UV detection at 210.0 nm. researchgate.net Hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most exploited tools for the definitive identification and structural elucidation of unknown impurities. nih.gov An LC-MS-MS method has been reported for the sensitive quantitation of cyclizine in human serum, demonstrating the capability of this technique to measure low concentrations of the drug. nih.gov For dipipanone, known impurities such as 1-(1-Methyl-3,3-diphenylpropyl)-piperidine Hydrochloride have been identified. pharmaffiliates.com
Table 3: Chromatographic Methods for the Analysis of Dipipanone, Cyclizine, and Related Substances
| Technique | Column/Stationary Phase | Mobile Phase/Conditions | Compound(s) Detected | Retention Time (min) |
| GLC | OV-17 (3%) | Oven Temp: 230°C | Cyclizine, Dipipanone | 2.8, 10.4 |
| GLC | SE-30 (10%) | Oven Temp: 190°C | Cyclizine, Dipipanone | 2.4, 11.2 |
| HPLC | Normal Phase Silica (5µ) | NH3/H2O/Methanol | Cyclizine, Dipipanone | 3.8, 4.8 |
| TLC-Densitometry | Silica gel 60 F254 | Ethyl acetate:isopropanol:ammonia (9.5:1:0.5) | Cyclizine & Impurities | Not specified |
| UPLC | Not specified | Ethanol:acidic water (pH 5) (60:40) | Cyclizine, MPZ, DPM | Not specified |
Data sourced from published analytical methods. researchgate.netresearchgate.net MPZ: 1-methyl piperazine; DPM: diphenylmethanol.
Theoretical Molecular Pharmacology and Receptor Interaction Mechanisms of Dipipanone and Cyclizine
Opioid Receptor Interaction Principles for Dipipanone
Dipipanone is a synthetic opioid analgesic structurally related to methadone. wikipedia.orgpatsnap.com Its primary mechanism of action involves interaction with opioid receptors in the central nervous system (CNS). patsnap.com
Theoretical Models of Ligand-Receptor Binding Kinetics (e.g., Occupancy Theory, Two-State Model)
The interaction of ligands like dipipanone with opioid receptors can be described by theoretical models of ligand-receptor binding kinetics. The classical Occupancy Theory posits that the magnitude of a drug's effect is directly proportional to the number of receptors occupied by the drug. derangedphysiology.comscielo.org.mx This theory assumes a simple equilibrium between the free drug, free receptor, and the drug-receptor complex. derangedphysiology.com
However, the Two-State Model offers a more complex perspective, suggesting that receptors can exist in at least two conformational states: an inactive state (R) and an active state (R). derangedphysiology.comscielo.org.mxnih.govnih.gov This model allows for the possibility of basal receptor activity even in the absence of a ligand. derangedphysiology.comscielo.org.mx Ligands can then differentially bind to and stabilize either the inactive or active state, shifting the equilibrium between R and R. Agonists, like dipipanone, are thought to preferentially bind to and stabilize the active R* state, while antagonists have equal affinity for both states, and inverse agonists preferentially bind to and stabilize the inactive R state. nih.gov The Two-State Model is particularly relevant for understanding the behavior of G protein-coupled receptors (GPCRs), which include opioid receptors. scielo.org.mxnih.govcambridge.org
More advanced models, such as the Ternary Complex Model, further incorporate the interaction of the ligand-bound receptor with intracellular signaling molecules like G proteins, adding another layer of complexity to the binding kinetics and downstream signaling. derangedphysiology.comnih.govcambridge.org
Analysis of Mu-Opioid Receptor (MOR) Binding Affinity and Efficacy Concepts
Dipipanone primarily exerts its analgesic effects through activation of the mu-opioid receptor (MOR). patsnap.com Binding affinity describes the strength of the interaction between a ligand and its receptor, often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates higher binding affinity. nih.govnih.gov
Efficacy, on the other hand, refers to the ability of a ligand to activate the receptor and elicit a downstream functional response after binding. derangedphysiology.comnih.gov Ligands can be classified based on their efficacy at a particular receptor: full agonists produce a maximal response, partial agonists produce a submaximal response even when occupying all receptors, and antagonists have zero efficacy. derangedphysiology.comscielo.org.mx Dipipanone is described as a potent opioid analgesic, suggesting it acts as an agonist at the MOR. wikipedia.orgpatsnap.com Studies on related opioid compounds highlight the importance of both binding affinity and efficacy at the MOR for their pharmacological effects. nih.govfrontiersin.org
Computational Approaches to Opioid Receptor-Ligand Docking and Molecular Dynamics Simulations
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are valuable tools for investigating the theoretical interactions between opioid receptors and ligands like dipipanone at an atomic level. nih.govmdpi.com
Molecular docking aims to predict the preferred binding orientation (pose) of a ligand within the receptor's binding site and estimate the binding affinity. nih.govfrontiersin.org This involves exploring different conformational states of the ligand and the receptor binding site to find the energetically favorable binding poses. frontiersin.org Docking studies can provide insights into the key amino acid residues involved in ligand binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govrsc.org
Molecular dynamics simulations extend docking by simulating the time-dependent behavior of the ligand-receptor complex in a dynamic environment, typically including a lipid membrane and solvent molecules. nih.govfrontiersin.orgnih.gov MD simulations can capture the flexibility of both the ligand and the receptor, providing a more realistic picture of the binding process and the conformational changes that occur upon ligand binding and receptor activation. frontiersin.orgnih.gov These simulations can help to understand how ligand binding induces the conformational shifts necessary for receptor activation and downstream signaling. nih.govnih.gov While computationally demanding, MD simulations can offer valuable insights into the molecular mechanisms underlying opioid receptor-ligand interactions and functional selectivity. nih.govmdpi.comfrontiersin.orgnih.gov
Histamine (B1213489) H1 Receptor Interaction Principles for Cyclizine (B1669395)
Cyclizine is a piperazine (B1678402) derivative classified as a first-generation antihistamine. wikipedia.orgcenmed.comnih.gov Its primary pharmacological activity is mediated through antagonism of the histamine H1 receptor. wikipedia.orgcenmed.comselleckchem.com
Theoretical Frameworks of H1 Receptor Antagonism and Inverse Agonism
Histamine H1 receptors are G protein-coupled receptors (GPCRs) that exhibit constitutive activity, meaning they can exist in an active state even in the absence of their endogenous agonist, histamine. scielo.org.mxnih.govlymphosign.com While historically referred to as antagonists, many drugs that block the effects of histamine at the H1 receptor are now understood to act as inverse agonists. nih.govlymphosign.commedschool.comedcraveonline.com
According to the Two-State Model, the H1 receptor exists in an equilibrium between inactive (R) and active (R) conformations. nih.govlymphosign.com Histamine, as an agonist, binds preferentially to and stabilizes the R state, shifting the equilibrium towards the active conformation and eliciting a cellular response. lymphosign.com Inverse agonists, such as cyclizine, bind preferentially to the inactive R state, stabilizing it and shifting the equilibrium away from the active conformation. nih.govlymphosign.commedschool.comedcraveonline.com This action not only blocks the effects of histamine but also reduces the basal constitutive activity of the receptor. scielo.org.mxnih.govmedschool.co This mechanism is distinct from that of a neutral antagonist, which would bind equally to both R and R* states and only block the binding of agonists without affecting basal activity. nih.gov
Molecular Mechanisms of Cyclizine-H1 Receptor Binding and Conformational Changes
Cyclizine exerts its effects by binding to the histamine H1 receptor. wikipedia.orgcenmed.comselleckchem.com While the precise structural details of cyclizine binding to the H1 receptor may require further specific investigation, studies on other H1 antihistamines, such as meclizine (B1204245) (a related piperazine derivative), provide insights into potential binding mechanisms and associated conformational changes. nih.govbiorxiv.orgresearchgate.net
Molecular docking and structural studies on H1 receptor complexes with antihistamines suggest that these ligands bind to a site within the transmembrane helices of the receptor. nih.govresearchgate.net This binding site is distinct from the site where histamine binds. lymphosign.com The interaction involves various non-covalent forces, including hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the receptor binding pocket. nih.govresearchgate.net
The binding of an inverse agonist like cyclizine is thought to induce or stabilize a conformational state of the H1 receptor that is coupled to the inactive state. nih.govmedcraveonline.com This conformational change prevents the receptor from effectively coupling with downstream signaling molecules, thereby reducing or eliminating the effects typically mediated by H1 receptor activation. nih.gov Studies using techniques like molecular docking and potentially molecular dynamics simulations can help to elucidate the specific interactions and conformational dynamics involved in cyclizine binding to the H1 receptor and the resulting stabilization of the inactive state. nih.govbiorxiv.orgresearchgate.net
Application of Molecular Topology for Predicting Antihistaminic Activity
Molecular topology is a computational approach used in drug design and quantitative structure-activity relationship (QSAR) studies. tandfonline.comtandfonline.com It involves describing the structure of chemical compounds through numerical invariants known as topological indices. tandfonline.com These indices can be calculated from the 2D structure of a molecule and are used to build mathematical models that correlate molecular structure with biological activity. tandfonline.comresearchgate.net
QSAR methods based on molecular topology (QSAR-MT) have been demonstrated as a tool for discovering new drug candidates, including antihistamines. researchgate.netnih.gov These methods can help predict various properties, including physicochemical, pharmacokinetic, and even toxicological properties, based on the molecular structure. researchgate.netnih.gov Studies have utilized molecular topology to develop models capable of classifying compounds based on their antihistaminic activity. nih.govsigmaaldrich.cn This approach considers electronic, steric, and physicochemical factors, alongside structural ones, to understand antihistaminic activity which is complex and varies across the four known types of histamine receptors (H₁, H₂, H₃, and H₄). researchgate.netnih.gov
A mathematical topological pattern has been developed and optimized for predicting antihistaminic activity, particularly for drugs that competitively inhibit H₁ receptors. nih.gov This involves using techniques like multilinear regression and linear discriminant analysis to derive equations that can predict activity based on topological descriptors. researchgate.netnih.gov
Theoretical Considerations of Polypharmacology and Receptor Cross-Reactivity
Polypharmacology refers to the ability of a single drug to interact with multiple targets. In the case of Diconal, the combination of Dipipanone and Cyclizine inherently involves interactions with different receptor systems: opioid receptors for Dipipanone and histamine H₁ receptors (among others) for Cyclizine. wikipedia.orgwikipedia.orgdrugbank.com
Receptor cross-reactivity occurs when a ligand binds to and modulates the activity of more than one type of receptor. While Dipipanone is primarily known for its opioid receptor activity, and Cyclizine for its H₁ receptor activity, theoretical studies and experimental data can explore potential off-target interactions or cross-reactivity with other receptors. For instance, Cyclizine also exhibits anticholinergic properties, indicating interaction with muscarinic acetylcholine (B1216132) receptors. drugbank.compatsnap.com Understanding such cross-reactivity is important for predicting the full spectrum of a drug's effects and potential interactions.
Biophysical Characterization of Ligand-Receptor Complex Formation (Theoretical/Modeling)
Biophysical characterization and theoretical modeling play a significant role in understanding the formation and properties of ligand-receptor complexes. inixium.commdpi.com Computational approaches, such as molecular docking and molecular dynamics simulations, are used to study the interaction between drug molecules and their target receptors at an atomic level. mdpi.com
Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor binding site. mdpi.com Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, including conformational changes induced by binding and the stability of the complex. mdpi.com These methods can help estimate binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.com
While specific detailed theoretical modeling studies on the Dipipanone-opioid receptor or Cyclizine-histamine H₁ receptor complexes were not extensively detailed in the search results, the general principles of biophysical characterization and modeling are applicable. These techniques are routinely used in modern drug discovery to understand ligand-receptor interactions, predict binding affinities, and rationalize structure-activity relationships. openaccessjournals.comnih.govplos.org They provide a theoretical framework for understanding how the chemical structures of Dipipanone and Cyclizine lead to their observed pharmacological effects through specific receptor interactions.
Investigation of Metabolic Pathways and Biotransformation Studies of Dipipanone and Cyclizine in Vitro / Theoretical Focus
Identification of Phase I Metabolic Transformations (e.g., Demethylation, Hydroxylation, Ketone Reduction)
Phase I metabolism typically involves the introduction or exposure of functional groups on the parent compound through reactions such as oxidation, reduction, and hydrolysis. These transformations often make the molecule more polar, facilitating subsequent Phase II conjugation.
For Cyclizine (B1669395), in vivo enzymatic Phase I biotransformation has been shown to proceed via several pathways, including aromatic and heterocyclic oxidation and N4-demethylation tandfonline.comnih.gov. N4-demethylation of cyclizine leads to the formation of norcyclizine tandfonline.comtandfonline.comtga.gov.aumedsafe.govt.nz. Hydroxylation reactions also occur on the piperazine (B1678402) ring and the diphenylmethyl substructure, leading to the formation of monohydroxylated products tandfonline.com. Enzymatic N1-dealkylation of cyclizine and its basic metabolites results in the formation of neutral and phenolic Phase I metabolites containing diphenylmethane (B89790)/methylene substructures tandfonline.comnih.gov.
Dipipanone is metabolized in the liver wikipedia.orgiiab.memedicines.org.ukdruginfosys.com. While specific details on its Phase I transformations like demethylation, hydroxylation, or ketone reduction were not extensively detailed in the provided snippets, its structural similarity to methadone suggests potential metabolic pathways involving N-demethylation and ketone reduction, as are common for opioids of this class. Dipipanone belongs to the class of 4,4-diphenylheptane-3-ones wikipedia.org.
Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4/5) in Compound Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the Phase I metabolism of many drugs.
Cyclizine metabolism to norcyclizine may involve CYP2D6, as the metabolic ratio has been observed to vary with CYP2D6 genotype in some patient groups researchgate.netresearchgate.net. It has been suggested, though not confirmed, that CYP enzymes play a role in the metabolism of cyclizine researchgate.net. Cyclizine is also known to inhibit CYP2D6 researchgate.net.
While the provided information indicates that Dipipanone is metabolized in the liver wikipedia.orgiiab.memedicines.org.ukdruginfosys.com, specific CYP enzymes involved in its metabolism were not explicitly detailed in the provided search results. However, interactions with medications that affect liver enzymes, such as some antibiotics and antifungal drugs, can alter the metabolism of Dipipanone patsnap.com.
Exploration of Phase II Conjugation Reactions (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.
Hydroxylated metabolites of cyclizine are subject to Phase II metabolism, undergoing conjugation with glucuronic acid and/or sulfuric acids tandfonline.comnih.gov. These conjugated metabolites are then excreted tandfonline.comnih.govtandfonline.comnih.gov. N-glucuronidation is also thought to be important for cyclizine, with some being excreted as an N-glucuronide in the urine researchgate.net. Phase II conjugation generally results in products with increased molecular size and altered physicochemical properties, often leading to a loss of pharmacological activity and high polarity pharmacy180.com.
For Dipipanone, while its excretion in urine and feces is mentioned medicines.org.uk, specific details regarding its Phase II conjugation reactions like glucuronidation were not found in the provided snippets.
Characterization of Key Metabolites and Their Chemical Structures (in vitro derived)
Identifying the chemical structures of metabolites is crucial for understanding the metabolic fate of a compound.
For cyclizine, the major Phase I metabolite identified is norcyclizine (N4-demethylated cyclizine) tandfonline.comtga.gov.aumedsafe.govt.nznih.gov. Other tentatively identified basic metabolites (M2-M5) are monohydroxylated products tandfonline.comnih.gov. Neutral and phenolic Phase I metabolites containing the diphenylmethane/methylene substructures, such as diphenylmethane, benzophenone (B1666685) (diphenyl ketone), and benzhydrol, have also been identified as products of N1-dealkylation of cyclizine and its basic metabolites tandfonline.comnih.govtga.gov.au.
The provided information on Dipipanone metabolism is less detailed regarding specific metabolite structures derived from in vitro studies. Dipipanone itself is listed as a metabolite in human blood hmdb.cahmdb.ca.
Structure Activity Relationship Sar and Rational Design of Analogs Based on Dipipanone and Cyclizine Scaffolds
Systematic Modification of Chemical Structures and Their Impact on Theoretical Interaction Profiles
Systematic modification of the chemical structures of dipipanone and cyclizine (B1669395) scaffolds allows for the exploration of their theoretical interaction profiles with target receptors. For opioid ligands like dipipanone, modifications to the heptanone backbone, the phenyl rings, and the piperidine (B6355638) moiety can influence binding affinity, efficacy (agonist or antagonist activity), and receptor selectivity (mu, delta, or kappa opioid receptors). Dipipanone itself is a 4,4-diphenylheptane-3-one derivative, closely related to methadone, with the key difference being the presence of a piperidine ring instead of a dimethylamine (B145610) group at the terminal position wikipedia.org.
Similarly, for antihistamines like cyclizine, which is a piperazine (B1678402) derivative, structural changes to the diphenylmethyl group, the methyl substituent on the other nitrogen, and the piperazine ring itself can affect binding to the histamine (B1213489) H1 receptor. The SAR of piperazine antihistamines indicates that the two aryl moieties should ideally adopt a non-coplanar conformation for optimal interaction with the H1 receptor auburn.edu. The presence of a tertiary amine is generally important for activity, and this nitrogen can be part of a heterocyclic ring like piperazine ramauniversity.ac.in.
Theoretical interaction profiles can be predicted or analyzed using computational methods, assessing factors like potential hydrogen bonding, hydrophobic interactions, electrostatic interactions, and steric fit within the receptor binding pockets. For instance, cyclizine's interaction with the Histamine H1 receptor is characterized by its ability to form hydrogen bonds and hydrophobic interactions within the binding pocket scbt.com.
Design and Synthesis of Novel Dipipanone Derivatives and Methadone Analogs
The design and synthesis of novel dipipanone derivatives and methadone analogs are guided by the SAR established for opioid ligands. Dipipanone is structurally similar to methadone, differing primarily in the terminal amine group wikipedia.org. Methadone analogs have been designed by modifying the three main structural domains: the aryl moieties, the ethyl ketone group, and the terminal amino group unipd.it.
Analogs of dipipanone where the piperidine ring is replaced by other cyclic amines, such as the morpholine (B109124) derivative phenadoxone or the pyrrolidine (B122466) derivative dipyanone (B12720977), have been synthesized and evaluated wikipedia.orgugent.be. Research indicates that dipyanone (N-pyrrolidino methadone) exhibits comparable in vitro human mu-opioid receptor activation potential to methadone ugent.be.
The synthesis of these analogs typically involves building upon the core diphenylheptane structure and incorporating different amine moieties. For example, the synthesis of dipipanone is similar to that of phenadoxone, using piperidine instead of morpholine wikipedia.org.
Data on the activity of some methadone and related analogs at the mu-opioid receptor highlights the impact of structural variations:
| Compound | Structural Variation (vs. Methadone) | In vitro MOR Activation (EC₅₀) | Emax (% vs. Hydromorphone) | Source |
| Methadone | - | 50.3 nM | 152% | ugent.be |
| Dipyanone | N-pyrrolidino | 39.9 nM | 155% | ugent.be |
| Desmethylmoramide | Amide linkage, no ketone | 1335 nM | 126% | ugent.be |
Development of New Cyclizine Derivatives and Piperazine Antihistamine Analogs
The development of new cyclizine derivatives and piperazine antihistamine analogs focuses on modifying the core piperazine scaffold to optimize activity at the histamine H1 receptor and potentially explore other pharmacological properties. Cyclizine is a key example of a piperazine antihistamine gpatindia.comnih.gov.
SAR studies on piperazine antihistamines show that modifications, particularly at the N-1 and N-4 positions of the piperazine ring, can lead to new derivatives with altered efficacy and affinity researchgate.net. The presence and nature of substituents on the aromatic rings also influence potency ramauniversity.ac.ingpatindia.com.
Research on chlorcyclizine (B1668710) analogs, structurally similar to cyclizine but with a chlorine substituent on one phenyl ring, has demonstrated the impact of modifications. For instance, the removal of the chlorine group (yielding cyclizine) significantly reduced activity in certain assays nih.gov. Bulky substitutions at the terminal amine group also generally led to decreased potency nih.gov. Conversely, introducing an additional para-chloro substituent slightly increased activity in some contexts acs.org.
Modifications within the piperazine core have also been explored. While replacing the piperazine ring with other ring structures can lead to a significant loss of activity, some modifications within the core have retained activity acs.org. For example, rigidifying the cyclizine scaffold by incorporating a fluorene (B118485) system resulted in reduced activity in an anti-HCV assay, suggesting the importance of conformational flexibility acs.orgnih.gov.
Application of Computational Chemistry in Scaffold Hopping and Lead Optimization for Analogs
Computational chemistry plays a significant role in the rational design process, facilitating scaffold hopping and lead optimization for dipipanone and cyclizine analogs. Computational methods can be used to analyze the structures of target receptors and design or prioritize potential ligands domainex.co.uk.
In the context of methadone analogs, computational studies have been used for initial in silico screening of virtual libraries containing hundreds of potential analogs and to guide synthetic efforts unipd.it. Computational approaches can systematically generate close structural analogs of known drugs to identify bioactive compounds with different target annotations nih.gov.
Furthermore, computational chemistry can assist in predicting molecular properties, assessing structural similarity using methods like molecular fingerprints or pharmacophore models, and exploring chemical space domainex.co.uknih.gov. Advanced techniques, including quantum computing, are being investigated for their potential in assessing drug properties, understanding conformational flexibility, and analyzing reaction transition states, which are valuable for lead optimization chemrxiv.org.
Computational methods, such as ab initio calculations and density functional theory (DFT), are also applied in the stereochemical characterization of compounds and the comparison of their properties, aiding in understanding the link between structure and activity researchgate.netbiointerfaceresearch.com.
Conformational Analysis and Molecular Flexibility Studies of Structural Variants
Conformational analysis and studies of molecular flexibility are essential for understanding how structural variants of dipipanone and cyclizine interact with their targets. The specific three-dimensional shape (conformation) a molecule adopts upon binding to a receptor is critical for effective interaction.
For methadone, conformational studies have shown a link between specific conformations and opioid activity. The potent agonist (-)-erythro-5-methylmethadone adopts a solid-state conformation where the nitrogen atom is oriented towards the phenyl rings on the quaternary carbon, suggesting this might be the active conformation at the opioid receptor nih.gov.
In the case of cyclizine and related antihistamines, the non-coplanar arrangement of the two aryl rings is considered important for optimal binding to the histamine H1 receptor auburn.edu. Studies on rigidified cyclizine analogs have indicated that restricting conformational flexibility can negatively impact activity, highlighting the importance of the inherent flexibility of the cyclizine scaffold for proper receptor interaction acs.orgnih.gov.
Computational chemistry techniques, including molecular mechanics and quantum mechanics calculations, are valuable tools for performing conformational analysis and assessing the flexibility of structural variants, helping to understand how different conformations contribute to binding affinity and activity chemrxiv.org.
Stereochemical Considerations in Ligand-Receptor Interactions
Stereochemical considerations are paramount in the design and evaluation of dipipanone and cyclizine analogs, as the spatial arrangement of atoms can significantly influence ligand-receptor interactions and biological activity. Many drugs, including opioids and antihistamines, exhibit stereoselective activity, where one enantiomer is more potent or has a different pharmacological profile than the other.
Dipipanone contains a chiral center, and the (R)-enantiomer is specifically noted for its analgesic effects ontosight.ai. This underscores the importance of stereochemistry for its opioid activity ontosight.aiontosight.ai. Similarly, methadone is a chiral molecule, and its enantiomers, levomethadone (B1675119) and dextromethadone, have different affinities for the mu-opioid receptor, with levomethadone being the more potent agonist wikipedia.org.
While cyclizine itself is often described as achiral due to symmetry in some representations, the piperazine ring and its substituents can lead to stereochemical considerations in certain derivatives or when considering specific conformations. Cyclizine's unique stereochemistry is reported to enhance its H1 receptor affinity scbt.com. For antihistamines with a chiral center in the connecting chain, stereochemistry can lead to stereoselective binding at the receptor ramauniversity.ac.in.
Understanding the stereochemistry of the ligand and the stereochemical requirements of the receptor binding site is vital for designing analogs with desired potency and selectivity. Computational methods and experimental techniques like chiral resolution and spectroscopic analysis are used to characterize the stereochemistry of these compounds and their interactions researchgate.netontosight.ai.
Diconal is a pharmaceutical preparation containing a combination of two active compounds: dipipanone, a synthetic opioid analgesic, and cyclizine, a histamine H₁ receptor antagonist with antiemetic properties. This article focuses on the historical perspectives surrounding the chemical and pharmacological discovery of these two components.
Historical Perspectives on Chemical and Pharmacological Discovery of Dipipanone and Cyclizine
Early Synthetic Breakthroughs and Compound Characterization (Mid-20th Century)
Dipipanone is a synthetic opioid belonging to the 4,4-diphenylheptan-3-one class, structurally related to methadone. wikipedia.orgwikidoc.org Its chemical structure features a piperidine (B6355638) ring replacing the N,N-dimethyl moiety found in methadone. wikipedia.orgwikidoc.org The synthesis of compounds related to methadone, including dipipanone, can be traced back to efforts in the mid-20th century to develop synthetic analgesics. wikidoc.orgugent.be The general synthetic procedure for methadone and its congeners before 1960 involved the nucleophilic attack of diphenylacetonitrile (B117805) on 2-chloro-1-dimethylaminoethane, followed by conversion of the resulting aminonitrile to the ethyl ketone. wikidoc.org Dipipanone's synthesis is similar to that of phenadoxone, another related compound, with piperidine used instead of morpholine (B109124). wikipedia.org Dipipanone was characterized chemically, with a molecular formula of C₂₄H₃₁NO and a molar mass of 349.518 g/mol . wikipedia.org
Cyclizine (B1669395), a piperazine (B1678402) derivative, was developed in 1947 by the American division of Burroughs Wellcome as part of research into antihistamine drugs. wikipedia.orgnih.govbapen.org.uk Its synthesis can be achieved by the Eschweiler-Clarke methylation of diphenylmethylpiperazine or by reacting benzhydryl bromide with 1-methylpiperazine (B117243). wikipedia.org Cyclizine was characterized as a compound with the molecular formula C₁₈H₂₂N₂ and a molar mass of 266.388 g/mol . wikipedia.org
Evolution of Understanding of Opioid and Antihistamine Chemical Classes
The discovery of dipipanone occurred within the broader context of the evolution of synthetic opioid chemistry in the mid-20th century. Following the isolation of morphine in the early 19th century, research expanded to modifying the morphine structure and synthesizing entirely new opioid molecules. wikipedia.orgnih.gov Dipipanone is categorized as a diphenylpropylamine derivative, a class that includes methadone. wikipedia.org The development of these synthetic opioids aimed to create analgesics with potentially different properties compared to naturally occurring opiates. nih.gov
Cyclizine's development in 1947 placed it among the first generation of antihistamines, specifically within the piperazine derivatives. wikipedia.orgnih.govbapen.org.uknih.gov The understanding of antihistamines evolved from the initial search for compounds to treat anaphylaxis and allergic reactions, leading to the identification of H₁ receptor antagonists. nih.gov Early antihistamines like cyclizine were found to possess not only antihistaminic activity but also anticholinergic properties, which contributed to their antiemetic effects. bapen.org.uktga.gov.audrugbank.com The serendipitous discovery of the antiemetic activity of some antihistamines, such as dimenhydrinate (B1670652) in 1947, further fueled research in this area. nih.gov
Influential Research Studies and Seminal Publications in the Field
While specific seminal publications detailing the initial discovery and characterization of dipipanone were not extensively highlighted in the search results, its inclusion in comparative studies of new analgesic drugs, such as one by Eli Lilly in 1946 that included dipyanone (B12720977) (a related compound), indicates its place in the analgesic research of that era. ugent.be Research by Bockmühl and Ehrhart also reportedly showed dipyanone's comparable analgesic activity to methadone. ugent.be
For cyclizine, influential early research includes studies that demonstrated its effectiveness in preventing motion sickness. nih.govresearchgate.net For instance, studies in 1952-1953 showed cyclizine's ability to prevent sea- and air-sickness, with references pointing to data on its autonomic pharmacology published by Norton et al. in 1954. nih.govresearchgate.net An early study from 1954 also documented an antiemetic effect of cyclizine in an experimental model of emesis. tga.gov.au
Interplay of Chemical Synthesis and Early Pharmacological Characterization in Drug Discovery
The development of both dipipanone and cyclizine exemplifies the interplay between chemical synthesis and early pharmacological characterization in drug discovery during the mid-20th century. For dipipanone, the chemical synthesis of methadone-like structures provided novel compounds that were then subjected to pharmacological testing to assess their analgesic properties. wikidoc.orgugent.be The structural similarity to methadone guided the initial pharmacological evaluation, focusing on opioid receptor activity and pain relief. wikipedia.orgwikidoc.orgwikipedia.org
In the case of cyclizine, the synthesis of piperazine derivatives as part of antihistamine research led to compounds that were subsequently screened for various pharmacological activities. wikipedia.orgnih.govbapen.org.uknih.gov The observation of antiemetic properties, initially serendipitous with related compounds, prompted further pharmacological studies specifically investigating cyclizine's effects on nausea and vomiting, as well as its antihistaminic and anticholinergic actions. nih.govbapen.org.uktga.gov.audrugbank.com This iterative process of synthesizing chemical variations and then characterizing their biological effects was fundamental to identifying compounds with therapeutic potential in both the opioid and antihistamine classes during this period.
Emerging Research Frontiers and Future Directions in Chemical and Pharmacological Studies of Analogous Compounds
Advanced Computational Modeling for Precise Receptor Interaction Prediction
Computational modeling techniques are increasingly crucial for understanding and predicting how compounds interact with biological receptors, such as opioid and histamine (B1213489) receptors. These methods can provide insights into ligand-target interactions at an atomic level, aiding in the design of novel compounds with desired properties. Molecular docking is a key component of this approach, used to predict the binding affinity of compounds to receptors. plos.org Molecular dynamics simulations further allow for studying the dynamic behavior of molecules and their complexes over time, acting as a "computational microscope" to observe critical biochemical processes and decipher atomic details of drug-receptor interactions and binding pose prediction. mdpi.com
For opioid receptors, computational modeling, including molecular dynamics simulations, is used to study the interactions of various opioid derivatives with receptors like the mu-opioid receptor (μOR). mdpi.com These studies aim to provide structural hypotheses explaining observed structure-affinity relationships and to delineate ligand-receptor interactions that lead to biased signaling. mdpi.comnih.gov For instance, molecular dynamics simulations have indicated that different enantiomers of compounds can adopt distinct poses when bound to μOR, leading to different signaling profiles. nih.gov This allows for the development of pharmacophores for biased ligand design at μOR. nih.gov Structure-based computational modeling has also been used to design compounds with G protein biased activity at both MOR and KOR, suggesting that specific interactions in the orthosteric ligand pocket may reduce arrestin recruitment. elifesciences.org
In the realm of histamine receptors, computational analysis, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, is employed to understand the structural factors affecting the potency of antagonists at the H1 receptor. mdpi.comresearchgate.net Molecular docking and molecular dynamics simulations are also performed to investigate the mode of interaction between ligands and the active site of histamine receptors, providing insights into structural changes and aiding in the rational design of novel antagonists. mdpi.comresearchgate.netresearchgate.net Homology modeling is used to predict the three-dimensional structure of histamine receptors when experimental structures are unavailable, providing reliable structures for docking studies. researchgate.net
Novel Synthetic Methodologies for Diversifying Chemical Scaffolds
Developing novel synthetic methodologies is essential for creating diverse chemical scaffolds and exploring the structure-activity relationships of compounds analogous to Dipipanone and Cyclizine (B1669395). Dipipanone itself belongs to the class of 4,4-diphenylheptane-3-ones and its synthesis involves forming the heptanone core, introducing phenyl groups, and incorporating a piperidine (B6355638) ring. wikidoc.orgwikipedia.org It is structurally similar to methadone, differing only by the replacement of the N,N-dimethyl moiety with a piperidine ring. wikidoc.orgwikipedia.org Related compounds with similar activity have been synthesized by replacing the piperidine ring with other groups, such as a morpholine (B109124) ring (phenadoxone) or a pyrrolidine (B122466) ring (dipyanone). wikipedia.org
Research into novel synthetic routes for opioid analogs focuses on modifying core structures to develop compounds with improved properties, such as altered receptor selectivity or signaling bias. For example, studies explore the functionalization of specific positions on the epoxymorphinan core in semi-synthetic morphine derivatives to determine the effect on affinity and selectivity towards opioid receptor subtypes. helsinki.fi Novel synthetic approaches, such as solid-supported potassium permanganate (B83412) oxidation, are being developed to achieve these modifications. helsinki.fi
For histamine receptor ligands, bioisosteric approaches are used to improve selectivity by replacing parts of the molecule, such as the imidazole (B134444) ring in imidazolylalkylguanidines, with other groups like an aminothiazole. uni-regensburg.de The "bivalent ligand approach" is also employed, synthesizing compounds with two pharmacophoric moieties and varying spacer lengths to study structure-activity relationships and develop tools for investigating hypothetical histamine receptor dimers. uni-regensburg.de Novel synthetic methods are also being developed to create fluorescent probes for histamine receptors, which are valuable tools for research. uni-regensburg.de
Development of Highly Selective Chemical Probes for Receptor Subtypes
The development of highly selective chemical probes is critical for deciphering the specific biological roles of individual receptor subtypes, including opioid and histamine receptors. Chemical probes are potent, selective, and well-characterized small molecules used as research tools. eubopen.orgresearchgate.net They are valuable for target validation and as starting points for medicinal chemistry. eubopen.orgresearchgate.net Ideally, chemical probes are released with a structurally similar inactive negative control compound. eubopen.org
For opioid receptors, selective agonists and antagonists are needed to unravel pathways involved in various biological processes. nih.govouhsc.edu For example, selective kappa (κ) opioid receptor (KOR) agonists are being developed as potential therapeutics for pain with reduced side effects. nih.govouhsc.edu Novel chemical probes based on unique scaffolds, such as bisamides and triazoles, have been developed to selectively activate the human KOR subtype, providing tools to elucidate brain pathways underlying addictive behavior. nih.gov Natural products like collybolide, a selective KOR agonist, are also being investigated and modified to develop novel probes for identifying selective and biased KOR ligands. ouhsc.edu Fluorescent probes are also being developed for opioid receptors to aid in research. capes.gov.br
Selective ligands are also highly needed for studying the physiological and pathophysiological roles of histamine receptor subtypes (H1, H2, H3, and H4). researchgate.netnih.gov Chemical probes for specific histamine receptor subtypes, such as selective agonists and antagonists for the human histamine H4 receptor (hH4R), are being developed to characterize the receptor and investigate its role in inflammatory and immunological processes. uni-regensburg.de Fluorescent histamine receptor ligands are also being synthesized as tools for various investigations. uni-regensburg.denih.gov Challenges exist in ensuring the quality and selectivity of chemical probes, as the misuse of poorly selective probes can lead to misleading results in scientific literature. researchgate.net
Theoretical Exploration of Allosteric Modulation in Opioid and Histamine Receptors
Theoretical exploration of allosteric modulation is an important frontier in receptor pharmacology. Allosteric modulators bind to a receptor at a site distinct from the orthosteric site (where the endogenous ligand binds) and can influence the binding and/or signaling of the orthosteric ligand. omicsonline.orgnih.govnih.gov This can lead to functional selectivity, where allosteric modulators selectively activate or enhance certain signaling pathways. nih.gov
For opioid receptors, understanding allosteric modulation could lead to the development of novel therapeutics with potentially improved side effect profiles. Theoretical studies, often coupled with experimental data, are exploring how allosteric sites can influence opioid receptor function and signaling bias. nih.govelifesciences.orgrsc.org
In the context of histamine receptors, theoretical and experimental studies are investigating the possibility of allosteric modulation. For example, studies have explored whether imidazole-containing compounds, such as histamine itself, can allosterically modulate adrenoceptors, influencing agonist-induced receptor activation. omicsonline.orgresearchgate.net Molecular modeling studies can identify potential allosteric binding sites on receptors. omicsonline.orgresearchgate.net The concept of allosteric modulation is being explored for various GPCRs, including histamine receptors, with implications for designing new drugs with improved selectivity and potentially fewer side effects. nih.govnih.govresearchgate.net
Integration of Omics Data for Systems-Level Understanding of Compound Effects (Theoretical Chemical Biology)
Integrating various types of "omics" data (genomics, epigenomics, transcriptomics, proteomics, metabolomics) is a rapidly emerging approach to gain a systems-level understanding of the effects of chemical compounds, including those acting on opioid and histamine receptors. medrxiv.orgtandfonline.comqub.ac.uknih.gov This approach, often referred to as theoretical chemical biology or systems biology, aims to reveal intricate biological relationships and functions that are crucial for understanding disease mechanisms and drug actions. medrxiv.orgnih.govnih.gov
In the study of opioid addiction and the effects of opioids, multi-omics approaches are used to identify dysregulated neurobiological pathways and potential drug targets. medrxiv.orgqub.ac.uknih.gov By integrating datasets such as genomics, epigenomics, transcriptomics, and metabolomics, researchers can construct comprehensive systems-level models. medrxiv.orgqub.ac.uk This can involve network biology techniques to identify mechanistic connections among genes and dysregulated pathways. medrxiv.org Omics data integration can help identify addiction-specific biomarkers and prioritize potential drug targets, potentially leading to personalized treatments. arxiv.org For example, integrating GWAS findings with gene dysregulation data from transcriptomics can highlight specific signaling pathways involved in opioid addiction. nih.gov
Multi-omics technology is also being applied to understand the mechanisms of diseases like allergic rhinitis, where histamine plays a significant role. nih.govrsc.org By analyzing differentially expressed DNA, RNA, proteins, and metabolites, researchers can gain an in-depth understanding of the pathogenic mechanisms and identify key molecules and pathways. nih.gov Integrated analysis of transcriptomics and metabolomics data, for instance, can reveal how compounds like ginsenoside Rg3 exert therapeutic effects by regulating interaction networks involved in inflammation and oxidative stress. rsc.org Machine learning models are also being developed to integrate multi-omics data and uncover the modes of action of small molecules, even those with previously uncharacterized mechanisms. researchgate.net
Challenges in Chemical Profiling of Complex Mixtures of Related Compounds
Chemical profiling of complex mixtures containing related compounds, such as opioid or antihistamine analogs, presents significant challenges. Novel synthetic opioids (NSOs), including fentanyl and its analogs, are often found in mixtures with other opioids and adulterants, with varying purity and potency. dhs.govnationalacademies.org The structural similarity among analogs and the presence of mixtures make detection and characterization difficult. dhs.govnationalacademies.org
Analytical techniques need to be sensitive and selective enough to identify and quantify individual compounds within these complex matrices. Traditional methods like thin layer chromatography can detect synthetic opioids, but analyzing mixtures can be problematic due to overlapping retardation factor (Rf) values. dhs.gov Colorimetric test kits may also yield false positives in the presence of common interferants. dhs.gov
The large influx of new synthetic opioids and the speed at which they emerge exacerbate the challenges in detection and characterization. nationalacademies.org In-field detection is particularly difficult as it requires rapid, targeted methods for compounds that may not be in reference databases. nationalacademies.org Even in laboratory settings, detection can be challenging. nationalacademies.org Furthermore, understanding drug seizures that contain mixtures of different classes of drugs, such as opioids mixed with heroin or cocaine, is an ongoing challenge. rand.org Advanced analytical techniques, such as mass spectrometry, are being explored and refined to improve the detection and analysis of illicit drugs in complex samples. frontiersin.org
Q & A
How to formulate research questions investigating Diconal’s pharmacological properties and mechanisms of action?
- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies (e.g., efficacy in specific populations, molecular pathways). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: “How does this compound’s opioid-antagonist combination modulate pain receptors compared to standalone opioids in murine models?” Ensure questions are arguable, data-driven, and align with ethical guidelines for preclinical studies .
Q. What experimental designs are optimal for assessing this compound’s therapeutic efficacy and safety in preclinical studies?
- Methodological Answer : Use randomized controlled trials (RCTs) with double-blinding to minimize bias. For pharmacokinetic studies, employ crossover designs to compare bioavailability under varying conditions (e.g., fed vs. fasted states). Include control groups receiving placebo or standard comparators (e.g., morphine). Sample size calculations should adhere to power analysis principles (α=0.05, β=0.20) .
Q. How to conduct a rigorous literature review for this compound-related studies?
- Methodological Answer : Utilize databases like PubMed, EMBASE, and Cochrane Library with Boolean operators (e.g., “this compound AND (analgesia OR pharmacokinetics)”). Screen abstracts using PRISMA guidelines, and critically appraise sources for bias (e.g., Jadad scale for RCT quality). Document excluded studies to ensure transparency .
Advanced Research Questions
Q. What semantic search techniques improve discovery of this compound-related datasets in public repositories?
- Methodological Answer : Use ontology-driven queries (e.g., MeSH terms: “Analgesics, Opioid” OR “Receptor, mu-Opioid”) in Google Dataset Search or Mendeley Data. Filter results by “Creative Commons” licenses and temporal relevance. Cross-reference with clinical trial registries (e.g., ClinicalTrials.gov ) to identify unpublished data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
